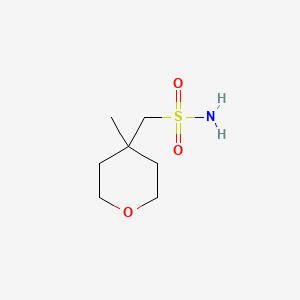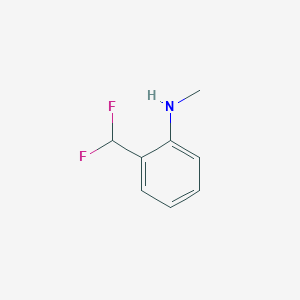
2-(difluoromethyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the second carbon of the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-N-methylaniline typically involves the introduction of the difluoromethyl group into an aniline derivative. One common method is the nucleophilic substitution reaction, where an aniline precursor reacts with a difluoromethylating agent under specific conditions. For example, the reaction of aniline with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-(Difluoromethyl)-N-methylaniline has several applications in scientific research:
作用機序
The mechanism of action of 2-(difluoromethyl)-N-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
2-(Difluoromethyl)-N-methylaniline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-N-methylaniline: This compound has an additional fluorine atom, which can further enhance its chemical stability and reactivity.
2-(Chloromethyl)-N-methylaniline: The presence of a chlorine atom instead of fluorine can result in different chemical and physical properties.
2-(Bromomethyl)-N-methylaniline:
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
特性
分子式 |
C8H9F2N |
|---|---|
分子量 |
157.16 g/mol |
IUPAC名 |
2-(difluoromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8,11H,1H3 |
InChIキー |
BMECWZMAVFBSBB-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


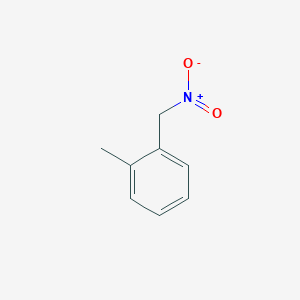
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
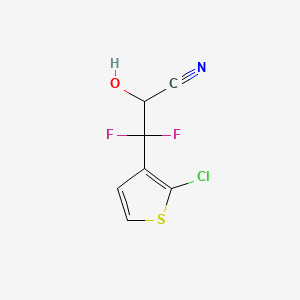

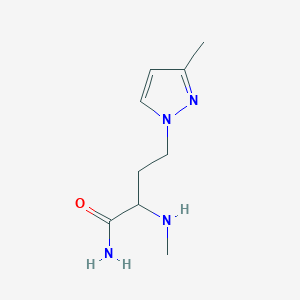
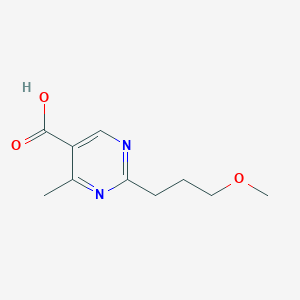
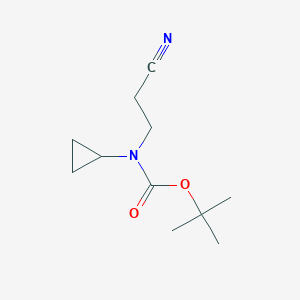
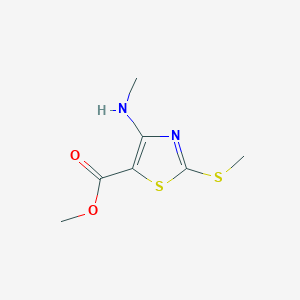
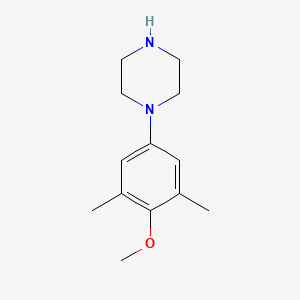
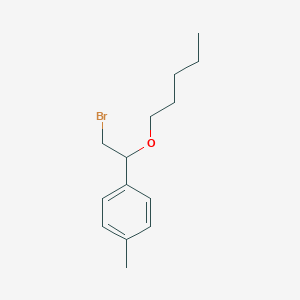
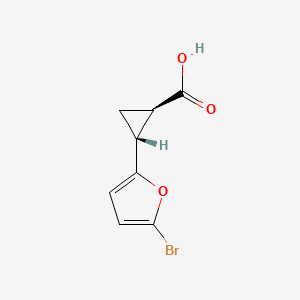
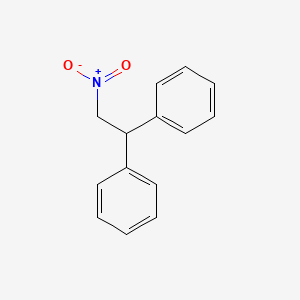
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
